molecular formula C16H19N2O4P B12328747 Methyl (bis(benzyloxy)phosphoryl)carbamimidate

Methyl (bis(benzyloxy)phosphoryl)carbamimidate

Cat. No.: B12328747
M. Wt: 334.31 g/mol
InChI Key: NZJACRWPBCKCTA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide typically involves the reaction of phosphoryl chloride with benzyloxyamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The reaction mixture is then treated with methoxymethanimidamide to yield the desired product .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoryl derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphoryl group plays a crucial role in these interactions, often forming covalent bonds with target molecules. This can lead to the modulation of biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[bis(benzyloxy)phosphoryl]methoxymethanimidamide is unique due to its specific combination of benzyloxy and methoxymethanimidamide groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H19N2O4P

Molecular Weight

334.31 g/mol

IUPAC Name

methyl N'-bis(phenylmethoxy)phosphorylcarbamimidate

InChI

InChI=1S/C16H19N2O4P/c1-20-16(17)18-23(19,21-12-14-8-4-2-5-9-14)22-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H2,17,18,19)

InChI Key

NZJACRWPBCKCTA-UHFFFAOYSA-N

Isomeric SMILES

CO/C(=N/P(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)/N

Canonical SMILES

COC(=NP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2)N

Origin of Product

United States

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